molecular formula C14H21N3O B13887633 N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide

Cat. No.: B13887633
M. Wt: 247.34 g/mol
InChI Key: POIWRTITYZXTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methyl group, and a piperidine ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 2-amino-4-methylbenzoic acid with piperidine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:

    Step 1: 2-amino-4-methylbenzoic acid reacts with acetic anhydride to form N-(2-amino-4-methylphenyl)acetamide.

    Step 2: N-(2-amino-4-methylphenyl)acetamide is then reacted with piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-methylphenyl)propanamide
  • 2-amino-4-methylphenol
  • 2-amino-4-methylpyridine

Uniqueness

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide is unique due to the presence of both an amino group and a piperidine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C14H21N3O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18)

InChI Key

POIWRTITYZXTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.